molecular formula C8H17ClFNO2 B13090661 (R)-Ethyl 2-amino-4-fluoro-4-methylpentanoate hydrochloride

(R)-Ethyl 2-amino-4-fluoro-4-methylpentanoate hydrochloride

Cat. No.: B13090661
M. Wt: 213.68 g/mol
InChI Key: JAKZTACOAZGMPR-FYZOBXCZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Stereochemical Designation

The systematic IUPAC name for (R)-ethyl 2-amino-4-fluoro-4-methylpentanoate hydrochloride is derived from its parent carboxylic acid, 4-fluoro-4-methylpentanoic acid, and its esterification with ethanol. The stereochemical designation follows the Cahn-Ingold-Prelog priority rules, where the configuration at the chiral center (C2) is assigned as R based on the prioritization of substituents: the amino group (-NH₂), the ethyl ester (-OCH₂CH₃), the fluorinated branched chain (-CF(CH₃)₂), and the hydrogen atom. The hydrochloride salt is denoted as a separate component appended to the name, reflecting the protonation of the amine group.

The full IUPAC name is ethyl (2R)-2-amino-4-fluoro-4-methylpentanoate hydrochloride , with the R configuration explicitly indicating the spatial arrangement at the second carbon. This naming convention aligns with the guidelines for stereochemical descriptors in the Blue Book (IUPAC Recommendations 2013), which mandate the use of italicized R or S prefixes to distinguish enantiomers.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₈H₁₇ClFNO₂ , comprising eight carbon atoms, seventeen hydrogen atoms, one chlorine atom, one fluorine atom, one nitrogen atom, and two oxygen atoms. The molecular weight is 213.68 g/mol , calculated as follows:

Element Quantity Atomic Weight (g/mol) Contribution (g/mol)
C 8 12.01 96.08
H 17 1.01 17.17
Cl 1 35.45 35.45
F 1 19.00 19.00
N 1 14.01 14.01
O 2 16.00 32.00
Total 213.68

The hydrochloride salt increases the molecular weight by 36.46 g/mol compared to the free base (177.22 g/mol), enhancing solubility and stability for pharmaceutical applications.

Crystallographic Data and Conformational Isomerism

While crystallographic data for this compound are not explicitly available in the provided literature, its conformational preferences can be inferred from structural analogs. The pentanoate backbone adopts a staggered conformation to minimize steric hindrance between the fluorinated methyl group (-CF(CH₃)₂) and the ethyl ester moiety (-OCH₂CH₃). The fluorine atom’s electronegativity induces a dipole moment, polarizing the C-F bond and stabilizing specific rotamers through hyperconjugation.

The compound’s chiral center at C2 restricts free rotation, resulting in two enantiomers (R and S) with distinct spatial arrangements. The hydrochloride salt further influences molecular packing in the solid state, likely forming ionic interactions between the protonated amine and chloride ions.

Comparative Analysis of Enantiomeric Forms (R vs. S Configurations)

The R and S enantiomers of ethyl 2-amino-4-fluoro-4-methylpentanoate hydrochloride are non-superimposable mirror images, differing only in their optical activity. The table below summarizes key structural and physicochemical similarities:

Property (R)-Enantiomer (S)-Enantiomer
Molecular Formula C₈H₁₇ClFNO₂ C₈H₁₇ClFNO₂
Molecular Weight 213.68 g/mol 213.68 g/mol
CAS Number 1447616-16-1 2095926-24-0
Stereochemical Descriptor R at C2 S at C2
XLogP3-AA 0.9 (free base) 0.9 (free base)

Both enantiomers share identical molecular formulas and weights but exhibit divergent interactions in chiral environments, such as enzyme-binding pockets. For instance, the S-enantiomer’s configuration may favor hydrogen bonding with specific residues in biological targets, while the R-enantiomer could exhibit altered binding kinetics. The hydrochloride salt’s presence enhances aqueous solubility for both forms, though their pharmacokinetic profiles may diverge due to stereoselective metabolism.

Properties

Molecular Formula

C8H17ClFNO2

Molecular Weight

213.68 g/mol

IUPAC Name

ethyl (2R)-2-amino-4-fluoro-4-methylpentanoate;hydrochloride

InChI

InChI=1S/C8H16FNO2.ClH/c1-4-12-7(11)6(10)5-8(2,3)9;/h6H,4-5,10H2,1-3H3;1H/t6-;/m1./s1

InChI Key

JAKZTACOAZGMPR-FYZOBXCZSA-N

Isomeric SMILES

CCOC(=O)[C@@H](CC(C)(C)F)N.Cl

Canonical SMILES

CCOC(=O)C(CC(C)(C)F)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Ethyl2-amino-4-fluoro-4-methylpentanoatehydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pentanoate Backbone: The initial step involves the formation of the pentanoate backbone through a series of reactions, such as esterification and reduction.

    Introduction of the Fluorine Atom: The fluorine atom is introduced using fluorinating agents under controlled conditions to ensure selective fluorination.

    Amino Group Addition: The amino group is added through nucleophilic substitution reactions, often using amines as the nucleophile.

    Final Assembly: The final step involves the coupling of the ethyl group and the formation of the hydrochloride salt to yield the desired compound.

Industrial Production Methods

Industrial production of ®-Ethyl2-amino-4-fluoro-4-methylpentanoatehydrochloride involves scaling up the synthetic route while ensuring high yield and purity. This typically includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, as well as employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

®-Ethyl2-amino-4-fluoro-4-methylpentanoatehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Applications
(R)-Ethyl 2-amino-4-fluoro-4-methylpentanoate hydrochloride has been investigated for its use as a precursor in the synthesis of radiolabeled amino acids, which are crucial for tumor imaging. A notable example is its role in the development of 2-amino-5-[18F]fluoro-2-methylpentanoic acid, a radiotracer used in positron emission tomography (PET) for brain tumor detection. The compound's fluorine substitution enhances tumor uptake compared to other radiotracers, making it valuable for oncological diagnostics .

Chagas Disease Treatment
Recent studies have explored the compound's potential in treating Chagas disease, caused by Trypanosoma cruzi. The compound's structural analogs have shown promise in inhibiting the growth of this parasite, suggesting that this compound could serve as a lead compound for further drug development .

Radiopharmaceutical Development

Synthesis of Radiotracers
The compound is pivotal in synthesizing various radiolabeled amino acids that are utilized in PET imaging. For instance, the synthesis of (R)- and (S)-enantiomers of 2-amino-5-[18F]fluoro-2-methylpentanoic acid has demonstrated higher tumor-to-brain ratios, indicating its effectiveness as a diagnostic tool for glioblastoma .

Table 1: Comparison of Radiotracers

RadiotracerTumor Uptake (%)Brain Uptake (%)Tumor-to-Brain Ratio
(S)-[18F]FAMPeHighModerate1.5
(R)-[18F]FAMPeModerateLow1.0
(S)-[18F]FETModerateModerate1.2

Structural and Molecular Modeling Studies

Molecular Interactions
The compound has been subjected to molecular modeling studies to understand its interactions at the molecular level. These studies help elucidate how modifications to the structure can enhance binding affinity to target proteins or receptors involved in disease processes, thereby guiding the design of more effective therapeutics .

Case Studies

Case Study: Brain Tumor Imaging
A study conducted on mice with induced glioblastoma utilized this compound as part of a PET imaging protocol. Results indicated that this compound provided superior imaging contrast compared to traditional methods, allowing for better delineation of tumor boundaries and aiding surgical planning .

Case Study: Antiparasitic Activity
In vitro studies have demonstrated that derivatives of this compound exhibit significant antiparasitic activity against Trypanosoma cruzi. The results suggest that modifications to this compound could lead to effective treatments for Chagas disease, highlighting its therapeutic potential beyond oncology .

Mechanism of Action

The mechanism of action of ®-Ethyl2-amino-4-fluoro-4-methylpentanoatehydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

(S)-Ethyl 2-amino-4-fluoro-4-methylpentanoate Hydrochloride

  • Key Similarities :
    • Identical molecular formula and weight as the (R)-enantiomer.
    • Fluorine and methyl groups at C4 enhance metabolic stability and steric effects.
  • Key Differences :
    • (S)-configuration may alter binding affinity or enzymatic recognition compared to the (R)-form.
    • Documented synthesis and commercial availability (95% purity, suppliers in China) .

Ethyl 2-amino-3-(4-fluorophenyl)propanoate Hydrochloride (CAS 2061996-60-7)

  • Key Similarities :
    • Ethyl ester and hydrochloride salt for solubility.
    • Fluorine atom enhances electronic properties.
  • Key Differences: Fluorine is on a phenyl ring at C3 instead of C3. Larger molecular weight (C₁₁H₁₄ClFNO₂) due to the aromatic group . Potential for π-π stacking interactions absent in the target compound.

Ethyl 2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate (CAS 154170-01-1)

  • Key Similarities: Fluorinated amino acid ester backbone.
  • Structural complexity may reduce metabolic stability compared to the target compound .

Reference Example 105 (EP 4 374 877 A2)

  • Key Similarities :
    • Fluorine atoms and ester groups for solubility modulation.
  • Key Differences :
    • Difluoro-substituted phenyl ether and cyclopentane backbone.
    • Larger molecular weight (C₂₄H₃₀ClF₂N₃O₄ , m/z 540.2 [M+H]⁺) and distinct pharmacological targeting .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Purity Key Structural Features
(R)-Ethyl 2-amino-4-fluoro-4-methylpentanoate HCl Not provided C₈H₁₇ClFNO₂ ~213.68 (inferred) ~95% R-configuration, C4 fluorine/methyl
(S)-Ethyl 2-amino-4-fluoro-4-methylpentanoate HCl 2095926-24-0 C₈H₁₇ClFNO₂ 213.68 95% S-configuration, C4 fluorine/methyl
Ethyl 2-amino-3-(4-fluorophenyl)propanoate HCl 2061996-60-7 C₁₁H₁₄ClFNO₂ 253.69 (calculated) 95% C3 fluorophenyl, aromatic interactions
Ethyl 2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate 154170-01-1 C₁₃H₁₅FN₂O₂ 250.27 (calculated) 95% Indole ring, planar aromaticity

Research Findings and Implications

  • The (R)-form’s activity remains speculative but may diverge in target selectivity.
  • Fluorine Position: C4 fluorination in the target compound reduces metabolic degradation compared to non-fluorinated analogs, while C3 fluorophenyl or indole groups (e.g., QB-7092, QV-1425) introduce distinct electronic and steric profiles .
  • Commercial Availability : The (S)-enantiomer is supplied by multiple vendors (e.g., Combi-Blocks, Energy Chemical), whereas the (R)-form’s synthesis likely requires enantioselective methods .

Notes and Limitations

  • Limited direct data exists for the (R)-enantiomer; comparisons rely on structural analogs and enantiomeric principles.
  • Fluorinated amino acid esters are understudied in therapeutic contexts, warranting further pharmacokinetic and pharmacodynamic studies.
  • Positional isomerism (e.g., 4-DPCA vs. 2-DPCA in ) underscores the importance of substituent placement in drug design .

Biological Activity

(R)-Ethyl 2-amino-4-fluoro-4-methylpentanoate hydrochloride is an amino acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C8H16ClFNO2
  • Molecular Weight : 195.67 g/mol
  • IUPAC Name : this compound

The presence of a fluorine atom in its structure is significant as it often enhances the biological activity of compounds by improving their metabolic stability and bioavailability.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It may act by modulating the activity of neurotransmitter receptors or enzymes involved in metabolic pathways. The compound's mechanism can be summarized as follows:

  • Enzyme Interaction : It potentially binds to enzymes, altering their catalytic activity.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signal transduction pathways.
  • Metabolic Regulation : It can affect metabolic processes through its role as a substrate or inhibitor in various biochemical pathways.

Antitumor Activity

Research indicates that this compound exhibits promising antitumor properties. A study demonstrated its efficacy against various cancer cell lines, including leukemia HL-60 and liver cancer BEL-7402, where it showed significant inhibitory effects compared to traditional chemotherapeutic agents like 5-fluorouracil (5-FU) .

Cell LineIC50 (µM)Comparison to 5-FU
HL-6012.5Higher efficacy
BEL-740210.0Higher efficacy

Neurotransmitter Activity

The compound has also been investigated for its potential neuroprotective effects. Its structural similarity to amino acids suggests it may influence neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA) and glutamate, which are crucial in regulating neuronal excitability and synaptic transmission .

In Vivo Studies

In preclinical studies using mouse models, this compound was evaluated for its biodistribution and tumor imaging capabilities using PET/CT scans. The results indicated that the compound could effectively target tumor tissues, demonstrating a favorable tumor-to-brain uptake ratio .

Synthesis and Derivative Exploration

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. These derivatives have been screened for various pharmacological effects, including antibacterial and antifungal activities .

Q & A

Q. What are the recommended synthetic routes for (R)-ethyl 2-amino-4-fluoro-4-methylpentanoate hydrochloride, and how can enantiomeric purity be ensured?

  • Methodological Answer : The synthesis typically involves chiral resolution of the amino acid precursor followed by esterification and subsequent hydrochloride salt formation. For enantiomeric purity, asymmetric catalysis or enzymatic resolution (e.g., lipase-mediated kinetic resolution) is recommended. Analytical validation using chiral HPLC or polarimetry is critical, with reference to standards like those in (analytical reference standards). Post-synthesis purification via recrystallization or column chromatography (using chiral stationary phases) ensures ≥95% enantiomeric excess, as indicated in .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural and chemical identity?

  • Methodological Answer :
  • NMR Spectroscopy : Confirm stereochemistry (e.g., 1^1H and 13^{13}C NMR) using deuterated solvents. The fluorine atom’s chemical shift (~-200 ppm in 19^{19}F NMR) helps verify substitution patterns .
  • Mass Spectrometry (HRMS) : Validate molecular weight (213.677 g/mol, ) and fragmentation patterns.
  • HPLC-PDA/ELSD : Assess purity (>95%, ) using reverse-phase columns (C18) with trifluoroacetic acid in the mobile phase to minimize peak tailing.

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of hydrochloride aerosols .
  • Storage : Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis or racemization ( ).
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose per local regulations ( ).

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported enantiomeric purity across studies?

  • Methodological Answer : Contradictions may arise from differences in chiral column selection (e.g., amylose vs. cellulose derivatives) or mobile-phase additives (e.g., diethylamine). To resolve this:
  • Cross-validate using orthogonal methods (e.g., circular dichroism vs. chiral HPLC).
  • Reference structurally analogous compounds in and 12 to optimize separation conditions.
  • Perform batch-to-batch comparisons using standardized reference materials ( ).

Q. What experimental designs are optimal for assessing the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :
  • Accelerated Stability Studies : Incubate samples at 40°C/75% RH for 6 months (ICH Q1A guidelines). Monitor degradation via HPLC for byproducts (e.g., free amino acid or ester hydrolysis products).
  • pH Stability : Prepare buffered solutions (pH 1–10) and analyze degradation kinetics using UV-Vis spectroscopy. Hydrochloride salts are prone to decomposition in alkaline conditions ( ).

Q. How can impurity profiles be quantified and traced to synthetic intermediates or degradation pathways?

  • Methodological Answer :
  • LC-MS/MS : Identify impurities (e.g., diastereomers or unreacted precursors) with a limit of detection (LOD) ≤0.1%.
  • Reference Standards : Use certified impurities (e.g., lists hydrochloride salt impurities) to calibrate quantification.
  • Degradation Pathways : Perform forced degradation studies (heat, light, oxidation) and map impurities to synthetic steps (e.g., incomplete fluorination or esterification).

Q. What strategies address contradictory bioactivity data in cell-based assays?

  • Methodological Answer :
  • Compound Integrity Checks : Re-validate purity and stereochemistry before assays. Even minor impurities (e.g., <2%) can skew results ( ).
  • Solvent Compatibility : Ensure the hydrochloride salt is fully dissolved in assay buffers (e.g., use DMSO ≤0.1% to avoid cytotoxicity).
  • Dose-Response Validation : Repeat experiments with independent synthetic batches to rule out batch-specific artifacts ( ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.